molecular formula C11H14N2O5S B2454753 2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid CAS No. 667901-74-8

2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid

Cat. No.: B2454753
CAS No.: 667901-74-8
M. Wt: 286.3
InChI Key: FMVKPAMZUGITEG-UHFFFAOYSA-N
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Description

2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid is a medicinal compound that has garnered attention due to its potential pharmacological effects. It is known for its unique chemical structure, which includes a dimethylsulfamoyl group attached to a benzoyl moiety, further linked to an aminoacetic acid. This compound is of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid typically involves the reaction of 3-(dimethylsulfamoyl)benzoic acid with aminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoyl derivatives.

Scientific Research Applications

2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Additionally, the benzoyl moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylsulfamoyl)benzoic acid: Shares the dimethylsulfamoyl group but lacks the aminoacetic acid moiety.

    Aminoacetic acid: Contains the amino and acetic acid groups but lacks the benzoyl and dimethylsulfamoyl groups.

Uniqueness

2-(3-(N,N-Dimethylsulfamoyl)benzamido)acetic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dimethylsulfamoyl and benzoyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-13(2)19(17,18)9-5-3-4-8(6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVKPAMZUGITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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